

# Spectroscopic Data Guide: Tributyltin Isocyanate ( )<sup>[1]</sup>

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## Compound of Interest

Compound Name: Tributyltin isocyanate

CAS No.: 681-99-2

Cat. No.: B1605259

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## Executive Summary & Chemical Identity

### Tributyltin isocyanate (

) is a versatile organotin reagent used primarily as a pseudohalide intermediate in organic synthesis and, historically, in biocidal applications.<sup>[1]</sup> For drug development professionals, it serves as a lipophilic source of the isocyanate moiety and a catalyst for urethane formation.

Unlike organic isocyanates (

), organotin isocyanates exhibit dynamic structural isomerism.<sup>[1]</sup> In the solid state, they form coordination polymers via bridging isocyanate groups, while in non-polar solutions, they exist primarily as tetrahedral monomers.<sup>[1]</sup> This guide provides the spectroscopic markers required to distinguish these states.

Property	Detail
IUPAC Name	Tributyl(isocyanato)stannane
CAS Number	681-98-1
Formula	
MW	332.07 g/mol
Appearance	Colorless, viscous oil (monomer) or waxy solid (polymer)

## Synthesis & Preparation Protocol

To ensure spectroscopic fidelity, the compound must be synthesized free from chloride impurities (

), which have overlapping NMR signals.[\[1\]](#)

## Reference Protocol: Metathesis via Potassium Cyanate

This method relies on the solubility difference between the product (soluble in ether/THF) and the byproduct (KCl, insoluble).[\[1\]](#)

Reagents:

- Tributyltin chloride ( , >97%)[\[1\]](#)
- Potassium cyanate ( , excess, dried at 110°C)[\[1\]](#)
- Solvent: Anhydrous THF or Acetone

Workflow:

- Dissolution: Dissolve 10.0 mmol

in 20 mL anhydrous THF.

- Addition: Add 15.0 mmol finely powdered, dry  
.
- Reflux: Heat to mild reflux under  
atmosphere for 4–6 hours.
  - Mechanism:[1]
- Work-up: Cool to room temperature. Filter off the white KCl precipitate under inert atmosphere (Schlenk filtration).[1]
- Isolation: Remove solvent in vacuo. The residue is a colorless oil that may solidify upon standing.[1]

Self-Validating Check:

- Silver Nitrate Test: Dissolve a small aliquot in acetone/water.[1] Add  
. A white precipitate (  
) indicates incomplete conversion.[1] Pure  
does not precipitate immediately.[1]

## Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the primary tool for confirming the isocyanate functional group and assessing the aggregation state.[1]

## Key Diagnostic Bands

Vibration Mode	Wavenumber ( , $\text{cm}^{-1}$ )	Intensity	Structural Insight
	2225 $\pm$ 15	Very Strong	Primary Identifier. Significantly lower than organic isocyanates ( $\sim$ 2270 $\text{cm}^{-1}$ ) due to the heavy Sn atom and partial ionic character. [1]
	1340–1360	Medium	Symmetric stretch.[1]
	600–615	Medium	Indicates bonding.[1]
	$\sim$ 400	Weak	Metal-ligand stretch (often obscured in standard IR).[1]

## Structural Interpretation (Solid vs. Solution)

- Solution ( $\text{CCl}_4/\text{CHCl}_3$ ): A sharp, single band near 2230  $\text{cm}^{-1}$  indicates the monomeric species.[1]
- Solid Film: Broadening or splitting of the NCO band (e.g., shoulders at 2190  $\text{cm}^{-1}$ ) suggests the formation of bridging species ( ), where the nitrogen atom coordinates to a neighboring tin center.

## Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for determining purity and coordination geometry.[1]

### Sn NMR (The "Gold Standard")

Tin-119 is spin-1/2 and highly sensitive to coordination number.[1]

- Reference Standard:

(0.0 ppm).[1]

- Solvent:

(Non-coordinating).[1]

Parameter	Value	Interpretation
Chemical Shift ( )	+100 to +130 ppm	Indicates a 4-coordinate tetrahedral tin center in solution (Monomeric).[1]
Coordination Shift	Upfield shift to < 0 ppm	If observed (e.g., in DMSO or solid-state MAS-NMR), indicates 5-coordinate species (polymer or solvent adduct).[1]

## C{<sup>1</sup>H} NMR Data

The coupling between

and

(

-coupling) provides geometric information.[1]

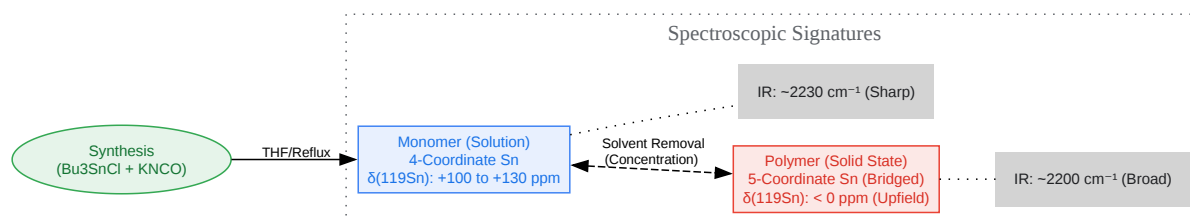
Carbon Position	Shift ( , ppm)	(Hz)	Assignment
Isocyanate (-NCO)	124.0 – 128.0	~20 (small)	The diagnostic carbonyl-like carbon. [1] Often broad due to quadrupole.[1]
-CH <sub>2</sub>	16.2	~350–380	Directly bonded to Sn. [1] Magnitude of correlates with coordination number. [1]
-CH <sub>2</sub>	27.8	~20	
-CH <sub>2</sub>	27.0	~60	Adheres to the "Karplus-like" relationship for Sn-C-C-C.[1]
-CH <sub>3</sub>	13.6	-	Terminal methyl.[1]

## H NMR Data

- 0.90 (t): Terminal methyl group.[1]
- 1.20–1.70 (m): Methylene envelope ( ).[1]
- 1.10–1.30 (t/m):  
-methylene protons (often show "satellites" due to coupling).[1]

## Structural Elucidation & Dynamics

The following diagram illustrates the equilibrium between the monomeric form (favored in solution/synthesis) and the polymeric form (favored in solid state).



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Caption: Structural equilibrium of **Tributyltin Isocyanate** dependent on phase state, validated by spectroscopic shifts.

## Safety & Handling (Crucial)

Organotin compounds are toxic and marine pollutants.[1]

- Toxicity:  
compounds are endocrine disruptors.[1] They are readily absorbed through the skin.[1]
- Handling: Always use double nitrile gloves and work inside a fume hood.[1]
- Deactivation: Spills should be treated with alcoholic KOH or bleach to cleave the Sn-C bonds before disposal.[1]

## References

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NMR spectra of some organotin(IV) compounds. Journal of Organometallic Chemistry, 246(2), 193-198.[1] (Specifics on butyltin coupling constants).

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## Sources

- [1. Tributyltin methacrylate | C16H32O2Sn | CID 16682828 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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